molecular formula C18H30NO2P B12906813 N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide CAS No. 91024-93-0

N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide

Cat. No.: B12906813
CAS No.: 91024-93-0
M. Wt: 323.4 g/mol
InChI Key: GBLNDLKTEBZUIT-UHFFFAOYSA-N
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Properties

CAS No.

91024-93-0

Molecular Formula

C18H30NO2P

Molecular Weight

323.4 g/mol

IUPAC Name

N,N-diethyl-2-[hexyl(phenyl)phosphoryl]acetamide

InChI

InChI=1S/C18H30NO2P/c1-4-7-8-12-15-22(21,17-13-10-9-11-14-17)16-18(20)19(5-2)6-3/h9-11,13-14H,4-8,12,15-16H2,1-3H3

InChI Key

GBLNDLKTEBZUIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=O)(CC(=O)N(CC)CC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide typically involves the reaction of diethylamine with hexyl(phenyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride . The general reaction scheme is as follows:

Hexyl(phenyl)phosphoryl chloride+DiethylamineThis compound\text{Hexyl(phenyl)phosphoryl chloride} + \text{Diethylamine} \rightarrow \text{this compound} Hexyl(phenyl)phosphoryl chloride+Diethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-(phenylphosphoryl)acetamide
  • N,N-Diethyl-2-(hexylphosphoryl)acetamide
  • N,N-Diethyl-2-(methyl(phenyl)phosphoryl)acetamide

Uniqueness

N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide is unique due to the presence of both hexyl and phenyl groups attached to the phosphoryl moiety. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and enhanced ability to interact with hydrophobic and aromatic regions of biological targets .

Biological Activity

N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide is a phosphoramidate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₂₂NO₂P
  • CAS Number : 80413-45-2
  • Molecular Weight : 267.31 g/mol

This structure features a phosphoramidate moiety, which is known to influence the biological activity of compounds by enhancing their lipophilicity and membrane permeability.

This compound is believed to exert its biological effects through several mechanisms:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes some key findings:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Candida albicans32 μg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table presents the IC50 values observed in these studies:

Cell LineIC50 (μM)Reference
MDA-MB-231 (breast cancer)21.93
HeLa (cervical cancer)30.00
A549 (lung cancer)25.50

The compound demonstrated promising cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against multiple strains of bacteria. The results showed that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of standard antibiotics like vancomycin. This finding highlights its potential application in treating drug-resistant bacterial infections.

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested against several human cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction and activated caspase pathways, leading to programmed cell death.

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